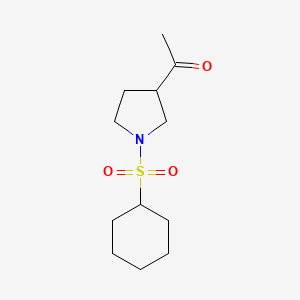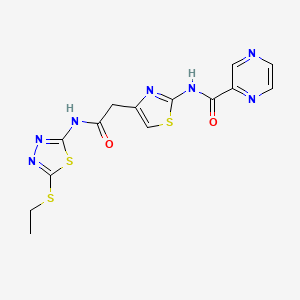![molecular formula C14H13N3OS B2513747 4-[(5-メチルフラン-2-イル)メチルアミノ]-1H-キナゾリン-2-チオン CAS No. 688354-87-2](/img/new.no-structure.jpg)
4-[(5-メチルフラン-2-イル)メチルアミノ]-1H-キナゾリン-2-チオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione is an organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also features a thione group (C=S) and a furan ring substituted with a methyl group and an amino group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
科学的研究の応用
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique electronic properties make it of interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Thione Group: The thione group can be introduced by reacting the quinazoline derivative with a suitable sulfurizing agent, such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan derivative (e.g., 5-methylfurfural) reacts with the quinazoline thione intermediate in the presence of a base, such as potassium carbonate (K2CO3).
Amination: The final step involves the introduction of the amino group through reductive amination, where the furan derivative is reacted with an amine (e.g., methylamine) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The thione group can be reduced to a thiol or a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides, bases such as potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
作用機序
The mechanism of action of 4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the activity of neurotransmitter receptors in the central nervous system. The exact molecular pathways and targets involved would require further experimental validation.
類似化合物との比較
Similar Compounds
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-one: Similar structure but with an oxygen atom instead of a sulfur atom in the thione group.
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-sulfone: Similar structure but with a sulfone group (SO2) instead of a thione group.
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thiol: Similar structure but with a thiol group (SH) instead of a thione group.
Uniqueness
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione is unique due to the presence of the thione group, which imparts distinct electronic and steric properties compared to its oxygen or sulfone analogs
特性
CAS番号 |
688354-87-2 |
|---|---|
分子式 |
C14H13N3OS |
分子量 |
271.34 |
IUPAC名 |
4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C14H13N3OS/c1-9-6-7-10(18-9)8-15-13-11-4-2-3-5-12(11)16-14(19)17-13/h2-7H,8H2,1H3,(H2,15,16,17,19) |
InChIキー |
CWIWHIRWCGSPJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CNC2=NC(=S)NC3=CC=CC=C32 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[2-(4-Ethylphenyl)ethylamino]-1-hydroxy-2-oxoethyl]prop-2-enamide](/img/structure/B2513666.png)



![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)


![N-({[(4-methylbenzyl)oxy]amino}methylene)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2513677.png)
![1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513678.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenoxypropanamide](/img/structure/B2513680.png)
![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)

